![molecular formula C14H15F2N3O3S B2983055 1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1797551-31-5](/img/structure/B2983055.png)
1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide
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Description
1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H15F2N3O3S and its molecular weight is 343.35. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reactivity
Methanesulfonamide derivatives play a significant role in organic synthesis, offering a variety of reactivity and applications. For example, studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrated their use as N-acylation reagents with good chemoselectivity, highlighting the utility of methanesulfonamide derivatives in selective synthesis reactions (Kondo et al., 2000). This suggests that derivatives such as 1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide could be explored for their chemoselective acylation capabilities in complex organic syntheses.
Drug Development and Bioactive Molecules
Compounds featuring pyrazole and sulfonamide functionalities have shown a wide range of biological activities. For instance, novel polyfluoro substituted pyrazoline type sulfonamides were evaluated for their inhibitory potencies against enzymes such as acetylcholinesterase and carbonic anhydrase, showing significant bioactivity (Yamali et al., 2020). This highlights the potential for exploring 1-(2,5-difluorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide in the development of new therapeutic agents with enzyme inhibitory action.
Material Science and Ligand Design
The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers utilize ligands with specific functionalities to achieve desired structural and functional properties. Research on the use of pyrazolyl methanes in coordination chemistry has uncovered a wealth of opportunities for constructing novel materials with applications in gas sorption, catalysis, and sensing (Alkorta et al., 2017). The complexing abilities of compounds similar to the one could be leveraged to design new materials with unique properties.
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c15-11-1-2-14(16)10(5-11)9-23(20,21)18-12-6-17-19(7-12)13-3-4-22-8-13/h1-2,5-7,13,18H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHAIOJGCXBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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